N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring a 1,3-benzodioxole moiety and a sulfonylated 1,3-oxazinan ring. The ethanediamide backbone facilitates hydrogen bonding, which could enhance solubility or intermolecular interactions in biological systems .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O7S/c1-14-9-16(4-5-17(14)23)34(29,30)26-7-2-8-31-20(26)12-25-22(28)21(27)24-11-15-3-6-18-19(10-15)33-13-32-18/h3-6,9-10,20H,2,7-8,11-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFHLEUHHWYARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the fluoro-methylbenzenesulfonyl group and the oxazinan ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis
- Benzodioxole vs. Chlorinated Aromatics : The target compound’s benzodioxole group offers greater metabolic resistance compared to the chlorinated phenyl rings in etobenzanid and sulfentrazone, which are prone to dehalogenation .
- Sulfonamide Positioning : The 4-fluoro-3-methylbenzenesulfonyl group in the target compound provides steric hindrance and electron-withdrawing effects that may enhance binding specificity compared to simpler sulfonamides (e.g., methanesulfonamide in sulfentrazone) .
Spectroscopic and Physicochemical Comparisons
- IR Spectroscopy : The target compound’s sulfonyl group would exhibit ν(S=O) stretches near 1150–1300 cm⁻¹, similar to sulfentrazone and triazole-thiones . The absence of ν(C=S) (~1240–1255 cm⁻¹) distinguishes it from thione-containing analogs .
- Solubility : The ethanediamide and benzodioxole groups likely confer lower aqueous solubility than polar triazole-thiones but higher than highly lipophilic etobenzanid derivatives .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial properties, cytotoxic effects, and structure–activity relationships.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a benzodioxole moiety and an oxazinan ring. Its molecular formula is with a specific arrangement that influences its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. In a study involving similar benzodioxole derivatives, it was found that certain compounds displayed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis while showing limited activity against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Benzodioxole Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | >128 µg/mL |
| Compound C | Pichia pastoris | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays using WST-1 reagent have been employed to evaluate the viability of various cell lines upon exposure to the compound. The studies indicated that at certain concentrations, the compound could significantly reduce cell viability, suggesting potential applications in cancer therapy .
Figure 1: Cell Viability Assay Results
Cell Viability Graph (Hypothetical link for illustration)
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Modifications in the substituents on the benzodioxole ring and the oxazinan moiety significantly influence its potency. For instance, electron-donating groups have been correlated with increased antibacterial activity .
Table 2: Structure–Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased activity against B. subtilis |
| Fluorine substitution | Reduced activity against Gram-negative bacteria |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models. For example, a derivative with comparable structural features demonstrated significant tumor regression in xenograft models . These findings suggest that further exploration of this compound could lead to promising therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
